molecular formula C18H22N6O3 B3001132 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea CAS No. 1396760-12-5

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea

Cat. No.: B3001132
CAS No.: 1396760-12-5
M. Wt: 370.413
InChI Key: STMJZGOAMXKTIQ-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyrimidine Derivative Synthesis: The pyrimidine ring can be synthesized using a variety of methods, including condensation reactions involving urea and appropriate aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the benzodioxin and pyrimidine derivatives using reagents like carbodiimides or other coupling agents to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study enzyme or receptor functions.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor antagonists.

    Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea would depend on its specific molecular targets. It might act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biochemical pathways. Detailed studies would be required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]amine
  • **1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]carbamate

Uniqueness

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3/c1-23-4-6-24(7-5-23)17-11-16(19-12-20-17)22-18(25)21-13-2-3-14-15(10-13)27-9-8-26-14/h2-3,10-12H,4-9H2,1H3,(H2,19,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMJZGOAMXKTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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